molecular formula C7H11NO2S B13249430 Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone

Cat. No.: B13249430
M. Wt: 173.24 g/mol
InChI Key: MSLQBIXWPMYAAE-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a complex organic compound that features a unique combination of functional groups, including an ethyl group, an imino group, a 2-methylfuran ring, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone typically involves the reaction of 2-methylfuran derivatives with sulfonium ylides. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted furan derivatives.

Scientific Research Applications

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. The sulfanone moiety may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is unique due to its combination of an imino group, a 2-methylfuran ring, and a lambda6-sulfanone moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl-imino-(2-methylfuran-3-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H11NO2S/c1-3-11(8,9)7-4-5-10-6(7)2/h4-5,8H,3H2,1-2H3

InChI Key

MSLQBIXWPMYAAE-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=C(OC=C1)C

Origin of Product

United States

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